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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

Executive Summary

TMC647055 Choline is a macrocyclic indole-based inhibitor of the Hepatitis C Virus (HCV)
NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors (NIs) like Sofosbuvir that
target the catalytic center, TMC647055 is a non-nucleoside inhibitor (NNI) that binds to the
Thumb | / Finger Loop interface.

This guide evaluates the compound's transition from its parent carboxylic acid to the choline
salt form to overcome solubility limitations, its nanomolar potency against Genotype 1 (GT1)
replicons, and its critical utility in suppressing mutants resistant to Thumb Il inhibitors (e.qg.,
M423T variants).

Key Performance Metrics:

o Target: NS5B Polymerase (Allosteric Finger Loop/Thumb 1).
e Potency (GT1b): ECso = 82 nM (Choline Salt formulation).[1]
« Critical Resistance: P495L (>300-fold shift).

o Cross-Resistance Utility: Retains potency against M423T (Thumb 1) and S282T (NI)
mutants.
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Physicochemical Optimization: The Choline Salt
Advantage

The parent molecule of TMC647055 contains a carboxylic acid moiety which exhibits poor
aqueous solubility, limiting oral bioavailability. The formation of a choline salt is a strategic
formulation choice to enhance dissolution rates without altering the intrinsic antiviral
pharmacophore.

Chemical Transformation

The interaction involves the deprotonation of the indole-6-carboxylic acid by choline hydroxide,
yielding a stable, water-soluble salt.

Impact on Bioavailability:

» Solubility: The choline counter-ion disrupts the crystal lattice energy of the parent acid,
significantly increasing aqueous solubility in gastric fluids.

o Exposure: In rat pharmacokinetic models, the salt form demonstrates high oral bioavailability
(F > 50% at 10 mg/kg), ensuring sufficient plasma concentrations to exceed the protein-
adjusted ECoo.

Mechanism of Action (MOA)

TMC647055 binds to the Finger Loop region of the NS5B polymerase. This binding site is
distinct from the Palm | (Dasabuvir) and Thumb Il (Filibuvir) sites. By locking the finger loop in
an open conformation, TMC647055 prevents the conformational changes required for the
formation of a productive RNA-enzyme complex.

Diagram 1: Allosteric Inhibition Pathway
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Caption: TMC647055 binds to the Finger Loop interface, preventing the polymerase from
closing around the RNA template, effectively halting replication before elongation proceeds.

Comparative Potency & Resistance Profile

The clinical value of TMC647055 lies in its distinct resistance profile. While it is susceptible to
mutations in the finger loop (P495), it remains fully active against the most common resistance
mutations associated with other NNIs.

Table 1: Comparative Efficacy Against WT and Resistant
Mutants

Dasabuvir Filibuvir (PF- .
Feature TMC647055 Sofosbuvir
(ABT-333) 00868554)
o ] Finger Loop / Catalytic Site
Binding Site Palm | Thumb Il
Thumb | (NI
GT1b ECso (WT) 82nM ~2.0 nM ~5.0 nM ~15nM
GTla ECso (WT) 166 nM ~7.7nM ~25 nM ~15 nM
Primary P495L (>300x
] ] C316Y, M414T M423T S282T
Resistance shift)
Activity vs Retained (< 2x ) Resistant (>100x ]
) Retained ] Retained
M423T shift) shift)
Activity vs P495L  Resistant Retained Retained Retained

Data Interpretation[3][5][6][7][8][9][10]

o M423T Cross-Resistance: M423T is the signature mutation for Thumb Il inhibitors like
Filibuvir. TMC647055 retains full potency against M423T, making it an excellent combination
partner for Thumb Il inhibitors.

o The P495L Liability: The P495 residue is critical for TMC647055 binding. A leucine
substitution at this position causes a massive loss of potency (>300-fold increase in ECso),
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rendering the drug ineffective as a monotherapy.

o Genotypic Coverage: TMC647055 shows stronger potency against Genotype 1b compared
to 1a, a common trait among indole-based NNIs.

Experimental Protocol: Replicon Potency Assay

To validate the potency of TMC647055 Choline salt, the following Luciferase-based replicon
assay is recommended. This protocol ensures the salt is handled correctly to maintain

solubility.

Diagram 2: Assay Workflow
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Caption: Step-by-step workflow for determining EC50 values using HCV replicon cells
expressing a luciferase reporter.

Detailed Methodology
+ Reagent Preparation:

o Dissolve TMC647055 Choline Salt in 100% DMSO to create a 10 mM stock. Note: Do not
use acidified DMSO, as this may revert the salt to the less soluble parent acid.
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o Prepare 9-point serial dilutions in DMEM (final DMSO concentration < 0.5%).

e Cell Culture:

o Use Huh7-lunet cells stably expressing the HCV GT1b bicistronic replicon (firefly
luciferase reporter).

o Seed 5,000 cells/well in white 96-well plates. Incubate for 24 hours.
e Treatment:

o Replace media with compound-containing media. Include "No Drug" (Max Signal) and "No
Cell" (Background) controls.

o Incubate for 72 hours.
e Quantification:
o Aspirate media and wash with PBS.
o Add Glo-Lysis buffer and Luciferase assay substrate.
o Read luminescence on a plate reader (e.g., EnVision).
 Calculation:

o Normalize data:

o Fit curve using a 4-parameter logistic model to determine ECso.

Conclusion

TMC647055 Choline represents a highly potent NS5B inhibitor that addresses the solubility
challenges of its parent indole structure. Its specific binding to the Finger Loop creates a
unique resistance profile (P495L) that is distinct from Palm | and Thumb Il inhibitors. This lack
of cross-resistance with M423T mutants positions it as a valuable tool for researching
combination therapies aimed at raising the genetic barrier to resistance in HCV treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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